![molecular formula C17H15ClN4O2 B5522876 N-{3-[(4-氯苯氧基)甲基]-4-甲氧基苄叉亚甲基}-4H-1,2,4-三唑-4-胺](/img/structure/B5522876.png)
N-{3-[(4-氯苯氧基)甲基]-4-甲氧基苄叉亚甲基}-4H-1,2,4-三唑-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of hydrazides and the reaction of various ester ethoxycarbonylhydrazones with primary amines. A specific method for synthesizing compounds similar to the one involved the use of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound, further reacting to produce a series of derivatives through cyclization and aminomethylation processes. These compounds were well-characterized by IR, NMR, elemental analysis, and mass spectral studies, highlighting the complexity and precision required in the synthesis of such triazole derivatives (Bekircan et al., 2015).
科学研究应用
抗菌活性
探索了新型1,2,4-三唑衍生物的合成,包括与N-{3-[(4-氯苯氧基)甲基]-4-甲氧基苄叉亚甲基}-4H-1,2,4-三唑-4-胺相关的衍生物,以了解其潜在的抗菌特性。例如,Bektaş等人(2010 年)合成了各种 1,2,4-三唑衍生物并评估了它们的抗菌活性,发现一些化合物对各种微生物具有中等至良好的活性 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010)。
酶抑制
另一个感兴趣的领域是酶抑制特性的研究。Bekircan、Ülker 和 Menteşe(2015 年)合成了与 N-{3-[(4-氯苯氧基)甲基]-4-甲氧基苄叉亚甲基}-4H-1,2,4-三唑-4-胺密切相关的起始化合物衍生物,并检查了它们对脂肪酶和 α-葡萄糖苷酶的抑制活性。一些化合物表现出显着的抗脂肪酶和抗 α-葡萄糖苷酶活性,表明在解决代谢紊乱方面具有潜在应用 (Bekircan, Ülker, & Menteşe, 2015)。
催化
还进行了结合三唑基序的化合物的催化应用研究。例如,Donthireddy、Illam 和 Rit(2020 年)探索了具有 N-杂环卡宾配体的钌(II)配合物,用于通过氢借用策略形成 C-N 键,表明三唑衍生物在促进有机转化方面的多功能性 (Donthireddy, Illam, & Rit, 2020)。
属性
IUPAC Name |
(E)-1-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-23-17-7-2-13(9-21-22-11-19-20-12-22)8-14(17)10-24-16-5-3-15(18)4-6-16/h2-9,11-12H,10H2,1H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMWTEDMRMQHAR-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。